3,3-dimethylbutane-1-thiol
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Overview
Description
3,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a sulfur analog of alcohols, known as a thiol. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its strong odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyl chloride with sodium hydrosulfide. The reaction typically occurs under mild conditions and yields the desired thiol.
Industrial Production Methods: In an industrial setting, this compound can be produced by the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then converted to the thiol through a series of reactions involving sulfur nucleophiles .
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as bromine or iodine.
Reduction: The disulfides formed from the oxidation of this compound can be reduced back to the thiol using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfides and other sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Industry: Thiols are used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The primary mechanism by which 3,3-dimethylbutane-1-thiol exerts its effects is through thiol-disulfide exchange. This process involves the breaking and forming of disulfide bonds, which are crucial for the structure and function of proteins. The thiol group in this compound can form a disulfide bond with a cysteine residue in a protein, altering the protein’s structure and function.
Comparison with Similar Compounds
3-Methyl-1-butanethiol: Known for its strong odor and use in skunk scent.
2-Butene-1-thiol: Another thiol with a strong odor, used in various chemical applications.
Uniqueness: 3,3-Dimethylbutane-1-thiol is unique due to its branched structure, which can influence its reactivity and the types of reactions it undergoes. Its strong odor and applications in both industrial and research settings also set it apart from other thiols .
Properties
IUPAC Name |
3,3-dimethylbutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQPLHRDOMWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026136 |
Source
|
Record name | 3,3-Dimethylbutane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-98-8 |
Source
|
Record name | 3,3-Dimethylbutane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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